molecular formula C9H8BrF2NO2S B1404134 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide CAS No. 1055996-06-9

4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

Cat. No. B1404134
M. Wt: 312.13 g/mol
InChI Key: OEWJHDBHIBYHIN-UHFFFAOYSA-N
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Description

“4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide” is a chemical compound with the molecular formula C9H8BrF2NO2S . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of “4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide” involves two main steps . The first step involves the preparation of 4-bromo-2,5-difluorobenzenesulfonyl chloride from 2-bromo-1,4-difluorobenzene and chlorosulfonic acid . The second step involves the reaction of 4-bromo-2,5-difluorobenzenesulfonyl chloride with cyclopropylamine and triethylamine to yield the final product .


Molecular Structure Analysis

The molecular structure of “4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide” has been analyzed in detail . The bond length of the C—Br bond is 1.884 Å, while the bond lengths of C2–F5 and C5–F1 are 1.349 Å and 1.353 Å, respectively . The angle of C4S1N1 is 108.55° due to steric stabilization .


Chemical Reactions Analysis

The chemical reactions involving “4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide” have been studied . The compound is used as a reactant in the synthesis of other chemical compounds .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

A study by Pişkin et al. (2020) synthesized and characterized new compounds similar to 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide. They explored the photophysical and photochemical properties of these compounds in dimethyl sulfoxide, finding them useful for photodynamic therapy, particularly for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

HIV-1 Infection Prevention

Cheng De-ju (2015) investigated methylbenzenesulfonamide derivatives, noting their potential use in preventing human HIV-1 infection. This research suggests that compounds structurally similar to 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide might be explored as candidate compounds for drug development targeting HIV-1 (Cheng De-ju, 2015).

Oxidizing Titrant in Analytical Chemistry

N. Gowda et al. (1983) synthesized sodium N-bromo-p-nitrobenzenesulfonamide, a compound related to 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide, and utilized it as an oxidizing titrant. This study illustrates the application of similar compounds in direct titrations of various substances, demonstrating their utility in analytical chemistry (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).

Enzyme Inhibition

A 2020 study by N. Riaz reported on the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, compounds with structural similarities to 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide. These compounds were evaluated for their potential to inhibit enzymes like acetylcholinesterase and α-glucosidase, indicating their potential application in medical research and drug development (Riaz, 2020).

Safety And Hazards

While specific safety and hazard information for “4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide” is not available, general safety precautions should always be followed when handling chemical compounds. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

properties

IUPAC Name

4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO2S/c10-6-3-8(12)9(4-7(6)11)16(14,15)13-5-1-2-5/h3-5,13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWJHDBHIBYHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromo-2,5-difluorobenzenesulfonyl chloride (0.20 g, 0.68 mmol) and cyclopropylamine were stirred together in dichloromethane (1 mL) for 16 hours. The reaction afforded 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide (0.17 g) after purification. HPLC purity 99.2% at 210-370 nm, 10.2 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min. HRMS: calcd for C9H8BrF2NO2S−H+, 309.93544; found (ESI-FTMS, [M−H]1−), 309.93545
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
L Liu, MY Wu, C Huang, MG Teng… - … für Kristallographie-New …, 2017 - degruyter.com
The crystal structure of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide, C9H8BrF2NO2S Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 2 www.degruyter.com
X Yu, YX Li, S Lin, YZ Cui, QH Jin - Zeitschrift für Kristallographie …, 2017 - degruyter.com
Crystal structure of bis(1,3-bis(diphenylphosphino)propane-κ2P,P′)silver(I) trifluorosulfonate–methanol (1:0.5), [Ag(C27H26P2)]SO3CF3⋅0.5CH3OH Skip to content Should …
Number of citations: 2 www.degruyter.com
Y Zhang, B Lou, Y Huang, G Zheng… - … für Kristallographie-New …, 2017 - degruyter.com
C 37 H 35 N 1 O 10 , triclinic, P1̅ (no. 2), a = 12.039(8) Å, b = 12.353(9) Å, c = 12.938(9) Å, α = 102.786(3), β = 111.865(6), γ = 105.173(7), V = 1610.6(19) Å 3 , Z = 2, R gt (F) = 0.0567, …
Number of citations: 2 www.degruyter.com
HX Liao, BB Ying, C Shen, PF Zhang - Zeitschrift für Kristallographie …, 2017 - degruyter.com
C 15 H 14 Cl 2 FNO 3 , triclinic, P1̅ (no. 2), a = 8.5995(8) Å, b = 9.9579(9) Å, c = 10.1418(10) Å, α = 113.4900(10), β = 95.8730(10), γ = 96.1610(10), V = 781.81(13) Å 3 , Z = 2, R gt (F) …
Number of citations: 2 www.degruyter.com
ŽK Jaćimović, M Kosović, GA Bogdanović… - … New Crystal Structures, 2017 - degruyter.com
C 13 H 10 F 3 N 3 O 4 , triclinic, P1̅ (no. 2), a = 7.0524(14) Å, b = 7.8044(16) Å, c = 12.954(3) Å, α = 97.93(3), β = 96.29(3), γ = 100.11(3), V = 688.6(3) Å 3 , Z = 2, R gt (F) = 0.0478, wR …
Number of citations: 2 www.degruyter.com
M Manßen, M Schmidtmann… - … für Kristallographie-New …, 2017 - degruyter.com
Crystal structure of 1,1-bis(η5-adamantylcyclopentadienyl)-3-phenyl-2-trimethylsilyl-2,3-dihydroisotitanazole, C42H55NSiTi Skip to content Should you have institutional access? Here's …
Number of citations: 2 www.degruyter.com
J Zhou, L Zheng, J Liu, Y Guo, L Ding - Zeitschrift für Kristallographie …, 2017 - degruyter.com
C 22 H 22 N 2 O 5 , triclinic, P1̅ (no. 2), a = 7.592(2) Å, b = 9.835(3) Å, c = 13.579(4) Å, α = 86.600(3), β = 83.755(3), γ = 89.549(3), V = 1006.1(5) Å 3 , Z = 2, R gt (F 2 ) = 0.0495, wR ref (…
Number of citations: 2 www.degruyter.com
YX Li, DX Wen, MJ An, HX Yang - Zeitschrift für Kristallographie-New …, 2017 - degruyter.com
C 14 H 18 CdN 4 O 11 N 4 , triclinic, P1̅ (no. 2), a = 9.5135(3) Å, b = 9.8632(3) Å, c = 11.1419(4) Å, α = 83.239(1), β = 82.000(1), γ = 61.461(1), V = 907.93(5) Å 3 , Z = 2, R gt (F) = …
Number of citations: 1 www.degruyter.com
NZ Alias, WYW Ahmad, NI Hassan… - … New Crystal Structures, 2017 - degruyter.com
C 15 H 15 N 3 O 3 Se, triclinic, P1̅ (no. 2), a = 9.5686(7) Å, b = 12.3795(9) Å, c = 14.7854(11) Å, α = 93.844(2), β = 106.344(2), γ = 110.816(2), V = 1543.4(2) Å 3 , Z = 4, R gt (F) = …
Number of citations: 1 www.degruyter.com
L Zhang, CK Nie, D Zhao - Zeitschrift für Kristallographie-New Crystal …, 2017 - degruyter.com
Crystal structure of catena-poly[di-(μ3-oxido-κ3O:O:O)-tetraoxido-(μ2-5′-(pyrazin-2-yl)-1H,2′H-3,3′-bi(1,2,4-triazole)-κ2N:N′)dimolybdenum(VI)], C8H6Mo2N8O6 Skip to content …
Number of citations: 1 www.degruyter.com

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